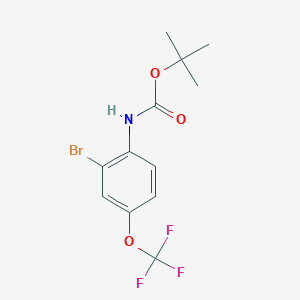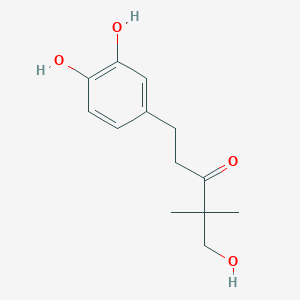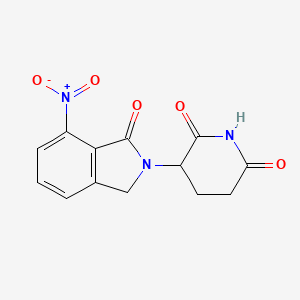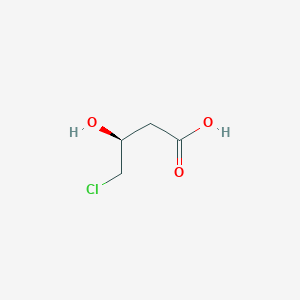
(3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine
Vue d'ensemble
Description
(3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine is a synthetic compound that belongs to the class of benzoxazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of ((3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine is not fully understood. However, it has been suggested that its antitumor activity is due to its ability to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease, (this compound)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine inhibits the aggregation of amyloid-beta peptides, which are known to form toxic plaques in the brain.
Biochemical and Physiological Effects:
(this compound)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine has been found to have a low toxicity profile, making it a promising candidate for drug development. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine in lab experiments include its high yield synthesis method, low toxicity profile, and potential applications in various fields. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of ((3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine. In medicinal chemistry, further studies are needed to determine its efficacy and safety in animal models and clinical trials. In materials science, its potential as a monomer for the synthesis of high-performance thermosetting polymers needs to be explored further. Additionally, its mechanism of action needs to be elucidated to fully understand its potential applications.
Applications De Recherche Scientifique
((3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine has been extensively studied for its potential application in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in the treatment of Alzheimer's disease, as it inhibits the formation of amyloid-beta plaques in the brain. In the field of materials science, (this compound)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine has been used as a monomer for the synthesis of high-performance thermosetting polymers.
Propriétés
IUPAC Name |
(3S)-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-5-4-13-9-7(12-5)3-2-6(10)8(9)11/h2-3,5,12H,4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHSAZFNVBBGNX-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=CC(=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C(N1)C=CC(=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3319036.png)

![Thieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B3319047.png)



![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B3319073.png)


![2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde](/img/structure/B3319089.png)

![(2S)-2-[3-(tert-Butyldiphenylsilyloxy)propyl]oxirane](/img/structure/B3319103.png)
![(1S,9S)-9-[[(R)-1-Ethoxycarbonyl-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid](/img/structure/B3319110.png)
